Deferoxamine, also known as Desferal®, is a bacterial siderophore originally isolated from Streptomyces pilosus []. It is classified as a trihydroxamic acid []. Deferoxamine acts as a potent iron chelator, meaning it binds tightly to ferric iron (Fe3+), forming a stable complex known as ferrioxamine []. This property makes it a valuable tool in scientific research for studying iron-related processes, particularly iron overload and oxidative stress [, , ].
The synthesis of deferoxamine typically involves several methods, including chemical synthesis and biosynthetic pathways. The most common synthetic route begins with the preparation of N-hydroxycadaverine, which undergoes a series of acylation reactions to form the deferoxamine backbone. A notable method includes the use of triprotected N-hydroxycadaverine as a starting material, which is selectively deprotected and reacted with succinic anhydride to yield deferoxamine B .
Deferoxamine B has a complex molecular structure characterized by multiple functional groups that facilitate its chelating properties. Its molecular formula is with a molecular weight of approximately 553.7 g/mol.
Deferoxamine primarily functions through its ability to form stable complexes with ferric ions. This chelation process can be represented by the following reaction:
The mechanism of action of deferoxamine involves the chelation of excess iron in the bloodstream. Once bound to ferric ions, the complex is then excreted via renal pathways.
Deferoxamine exhibits several notable physical and chemical properties:
Deferoxamine has several important scientific and medical applications:
Deferoxamine (DFO, C₂₅H₄₈N₆O₈) is a linear trihydroxamic acid siderophore characterized by a backbone of alternating methylene and amide linkages. Its structure comprises three key segments:
The three bidentate hydroxamate motifs (–CONHO–) enable octahedral coordination of Fe(III), forming a high-affinity complex (log β = 41.5 at pH 1–10) [1] [8]. Each hydroxamate group donates two oxygen atoms, creating a hexadentate complex with Fe(III) (Figure 3). This architecture confers exceptional selectivity for Fe(III) over divalent cations like Ca²⁺ or Mg²⁺, though it also binds Al(III) [2] [5].
Table 1: Key Molecular Properties of Deferoxamine
Property | Value | Measurement Conditions |
---|---|---|
Molecular weight | 560.6840 g·mol⁻¹ | - |
Melting point | 411.1 K (138°C) | DSC analysis [4] |
Enthalpy of fusion (ΔfusH) | 105.3 kJ/mol | - |
Protonation constants | log K₁=10.84 (amine), log K₂=9.46, log K₃=9.00, log K₄=8.30 (hydroxamates) | Aqueous solution [8] |
Fe(III) binding capacity | 8.5 mg Fe(III)/100 mg DFO | pH 7.0 [2] |
Deferoxamine B is natively synthesized by the soil actinobacterium Streptomyces pilosus via a nonribosomal peptide synthetase (NRPS)-independent pathway. This process involves:
The des gene cluster (e.g., desABCD) regulates this pathway, with DesD catalyzing the ATP-dependent ligation of monomers. Biosynthesis is iron-regulated; under Fe(III) limitation, transcriptional derepression activates siderophore production [8].
Chemical synthesis routes address limitations of bacterial fermentation (e.g., low yield). Key approaches include:- Stepwise solution-phase synthesis:1. Protect terminal amine of N-Boc-cadaverine.2. Couple with succinic anhydride to form amide linkage.3. React with O-protected hydroxylamine.4. Deprotect and repeat cycles (3 cycles for full backbone) [3] [7].- Fragment condensation: Join pre-formed segments (e.g., "DFO-head" and "DFO-tail") using carbodiimide coupling agents (e.g., DCC) [3].- Analog synthesis: Homologs with altered chain lengths (e.g., C₄–C₆ alkyl spacers) are synthesized by substituting cadaverine with other diamines [3].
Table 2: Synthetic Intermediates for Deferoxamine Assembly
Intermediate | Role | Key Reaction |
---|---|---|
N-Boc-1,5-diaminopentane | Amine-protected precursor | Boc-anhydride acylation [7] |
N-Hydroxysuccinimide ester | Activated carboxyl for acylation | EDC/NHS coupling [3] |
O-Benzylhydroxylamine | Protected hydroxylamine building block | Alkylation of NH₂OH [7] |
To overcome DFO’s poor membrane permeability (log P = -1.5) and oral bioavailability, targeted modifications focus on the terminal amine:
Table 3: Impact of Structural Modifications on Physicochemical Properties
Derivative | Partition Coefficient (log P) | Aqueous Solubility (mg/mL) | Iron Binding Efficiency |
---|---|---|---|
Native deferoxamine | -1.5 | >500 | Baseline [6] |
Formamide derivative | 0.2 | <0.25 | Comparable [6] |
Hexanoyl amide (C₆) | 0.8 | ~0.5 | Slightly reduced [6] |
Chitosan-DFO nanoparticles | N/A (hydrophilic matrix) | Dispersed colloidal phase | Enhanced sustained release [8] |
These modifications retain Fe(III) affinity while optimizing pharmacokinetics, illustrating the balance between hydrophobicity and chelation efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7